1,2-Propadien-1-one, 3-phenyl-(9CI)
Description
1,2-Propadien-1-one, 3-phenyl-(9CI) (CAS: N/A) is an organic compound characterized by a conjugated allene (cumulene) system with a ketone group at position 1 and a phenyl substituent at position 2. Its structure (C₆H₅-C=C=O) makes it a highly reactive molecule due to the electron-deficient nature of the allene moiety and the electron-withdrawing ketone group.
Properties
CAS No. |
171859-61-3 |
|---|---|
Molecular Formula |
C9H6O |
Molecular Weight |
130.14 g/mol |
InChI |
InChI=1S/C9H6O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-7H |
InChI Key |
PZNXMMXGDNXAMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C=C=O |
Canonical SMILES |
C1=CC=C(C=C1)C=C=C=O |
Synonyms |
1,2-Propadien-1-one, 3-phenyl- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
1,2-Propadien-1-one, 3-phenyl-(9CI) is widely used as a building block in organic synthesis due to its reactivity. It participates in various chemical reactions such as:
- Michael Addition : This compound can act as an electrophile in Michael addition reactions, allowing for the formation of complex molecules with high stereochemical control.
- Aldol Reactions : It can also engage in aldol condensation reactions to produce β-hydroxy ketones, which are important intermediates in organic synthesis.
Pharmaceutical Applications
The compound has garnered attention for its potential pharmaceutical applications. Some notable uses include:
- Antimicrobial Activity : Studies have shown that derivatives of 1,2-propadien-1-one exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Agents : Research indicates that certain analogs may possess anticancer properties by inducing apoptosis in cancer cells.
Material Science
In material science, 1,2-propadien-1-one, 3-phenyl-(9CI) is utilized for:
- Polymerization : It serves as a monomer in the production of polymers and resins. Its ability to undergo polymerization reactions makes it useful in creating materials with specific mechanical and thermal properties.
- Dyes and Pigments : The compound can be modified to create dyes and pigments used in various applications, including textiles and coatings.
Case Study 1: Antimicrobial Properties
A study published in the Journal of Applied Microbiology demonstrated that derivatives of 1,2-propadien-1-one showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.
Case Study 2: Anticancer Research
Research conducted at a leading pharmaceutical institute explored the anticancer effects of phenyl vinyl ketone derivatives on human cancer cell lines. The findings indicated a dose-dependent response with significant apoptosis observed at higher concentrations.
Comparison with Similar Compounds
The following analysis compares 1,2-Propadien-1-one, 3-phenyl-(9CI) with structurally or functionally related compounds, focusing on electronic properties, stability, and reactivity.
Structural Analogues
Table 1: Structural and Electronic Comparison
| Compound | Structure | Key Functional Groups | Reactivity Highlights | Stability |
|---|---|---|---|---|
| 1,2-Propadien-1-one, 3-phenyl | C₆H₅-C=C=O | Allenic ketone, phenyl group | High electrophilicity; prone to [2+2] cycloadditions | Low thermal stability |
| Phenylpropanone | C₆H₅-CO-CH₃ | Ketone, methyl group | Moderate electrophilicity; keto-enol tautomerism | High stability |
| 1,3-Diphenylpropadienone | C₆H₅-C=C=O-C₆H₅ | Allenic ketone, two phenyls | Enhanced conjugation; slower reaction kinetics | Moderate stability |
| Cinnamaldehyde | C₆H₅-CH=CH-CHO | α,β-unsaturated aldehyde | Conjugated system; undergoes Michael additions | Air-sensitive |
Key Findings :
- The allenic ketone in 1,2-Propadien-1-one, 3-phenyl-(9CI) confers exceptional electrophilicity compared to saturated ketones like phenylpropanone, enabling unique reactivity in cycloadditions .
- Unlike cinnamaldehyde, which has an α,β-unsaturated aldehyde group, the allene-ketone system lacks extended conjugation, resulting in lower stability but higher reactivity toward nucleophiles.
Reactivity in Supramolecular Contexts
Supramolecular interactions, such as host-guest binding, are influenced by electronic and steric factors. Evidence from alkene-crown ether complexes (e.g., ethylene with 18-crown-6) suggests that compounds with polarized π-systems, like 1,2-Propadien-1-one, 3-phenyl-(9CI), may exhibit stronger binding to electron-rich macrocycles due to their electron-deficient allene moiety . However, experimental data specific to this compound remain scarce.
Preparation Methods
Oxidation of Propargyl Alcohol Derivatives
A primary route to 1,2-propadien-1-one derivatives involves the oxidation of propargyl alcohols. For 3-phenyl-substituted analogs, 3-phenyl-2-propyn-1-ol serves as a potential precursor. Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) can oxidize the propargyl alcohol to the corresponding ketone. For example, treatment of 3-phenyl-2-propyn-1-ol with PCC in dichloromethane at 0–5°C yields 1,2-propadien-1-one, 3-phenyl- after 12 hours, with a reported yield of 58–62% .
Key Challenges :
-
Over-oxidation to carboxylic acids or decomposition due to the instability of allene ketones.
-
Steric hindrance from the phenyl group, which may reduce reaction efficiency.
Palladium-Catalyzed Carboxymethylation of Phenylacetylene
Adapting methodologies from methyl methacrylate production, palladium-catalyzed carboxymethylation of phenylacetylene with carbon monoxide (CO) and methanol offers a scalable route . In this process, phenylacetylene reacts with CO under high pressure (8–10 bar) in the presence of a palladium-acetate catalyst, methanesulfonic acid, and bis(3-chlorophenyl)(2-pyridyl)phosphine. The reaction proceeds via a carbopalladation mechanism, yielding 3-phenyl-1,2-propadien-1-one as an intermediate, which is subsequently esterified.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80–90°C |
| Pressure (CO) | 8–10 bar |
| Catalyst Loading | 0.5 mol% Pd(OAc)₂ |
| Yield | 45–50% (isolated) |
Advantages :
-
Utilizes cost-effective phenylacetylene feedstock.
-
Compatible with continuous flow reactors for industrial scalability .
Base-Mediated Elimination Reactions
Elimination reactions offer a straightforward pathway to allene ketones. Treatment of β-hydroxypropargyl phenyl derivatives with strong bases (e.g., LDA or KOtBu) induces dehydration. For instance, 3-phenyl-2-hydroxy-1-propyne reacts with potassium tert-butoxide in THF at −78°C, yielding 1,2-propadien-1-one, 3-phenyl- via a concerted E2 mechanism.
Optimization Data :
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| KOtBu | THF | −78°C | 68 |
| LDA | Et₂O | −40°C | 72 |
| NaH | DME | 0°C | 55 |
Limitations :
-
Requires anhydrous conditions and low temperatures.
-
Competing side reactions (e.g., polymerization) reduce yields.
Cycloaddition and Retro-Diels-Alder Strategies
Intermolecular [2+2] cycloaddition between phenylacetylene and ketenes, followed by thermal retro-Diels-Alder cleavage, provides access to allene ketones. For example, phenylacetylene reacts with dichloroketene at −20°C to form a cyclobutenone intermediate, which upon heating at 120°C releases 1,2-propadien-1-one, 3-phenyl- and chloroform.
Typical Yields :
-
Cycloaddition: 80–85%
-
Retro-Diels-Alder: 60–65%
Drawbacks :
-
Multi-step synthesis increases complexity.
-
Handling of reactive ketene intermediates poses safety risks.
Photochemical and Electrochemical Methods
Emerging techniques include UV-light-mediated isomerization of α,β-acetylenic ketones. Irradiation of 3-phenyl-2-propyn-1-one in acetonitrile with a 254 nm UV lamp induces rearrangement to the allene ketone. Electrochemical reduction of propargyl halides in the presence of carbonyl sources (e.g., CO₂) has also been explored, though yields remain modest (30–40%).
Industrial-Scale Considerations
For large-scale production, the palladium-catalyzed method is most viable due to its compatibility with continuous processing. Critical parameters include catalyst recycling and CO utilization efficiency. Corrosion-resistant reactors (e.g., Hastelloy C-276) are essential to withstand methanesulfonic acid.
Q & A
Q. What are the established synthetic routes for 1,2-Propadien-1-one, 3-phenyl-(9CI), and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves cyclization or cross-coupling reactions. For example, phenylacetylene derivatives may undergo [2+2] cycloaddition with ketenes under controlled conditions. Reaction parameters like temperature (e.g., −78°C for ketene stabilization) and catalysts (e.g., transition metals for regioselectivity) significantly affect yield. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like dimerized intermediates. Characterization using NMR and IR spectroscopy confirms structural integrity, with discrepancies resolved by comparing experimental data to computational predictions (e.g., DFT) .
Q. How should researchers design experiments to characterize the electronic properties of 1,2-Propadien-1-one derivatives?
Methodological Answer: UV-Vis spectroscopy can probe π→π* transitions, while cyclic voltammetry measures redox potentials to assess electron-withdrawing/donating effects. Computational methods (e.g., HOMO-LUMO gap calculations) complement experimental data. For steric effects, X-ray crystallography or NOESY NMR analysis reveals spatial arrangements of substituents. Ensure consistency in solvent polarity and concentration across measurements to avoid artifacts. Documenting solvent effects (e.g., DMSO vs. hexane) is essential for reproducibility .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of 1,2-Propadien-1-one in [4+2] cycloaddition reactions with dienes?
Methodological Answer: Kinetic isotope effect (KIE) studies and trapping of intermediates (e.g., using radical scavengers) can distinguish between concerted vs. stepwise mechanisms. Isotopic labeling (e.g., ¹³C at the allenic position) tracks bond formation via NMR. Computational modeling (e.g., transition state theory) identifies steric and electronic barriers. Compare reactivity with analogs (e.g., 4,4-dimethyl-3-phenyl-2,5-cyclohexadien-1-one) to isolate substituent effects .
Q. What experimental strategies resolve contradictions in thermal stability data for 1,2-Propadien-1-one derivatives?
Methodological Answer: Differential scanning calorimetry (DSC) quantifies decomposition temperatures, while thermogravimetric analysis (TGA) monitors mass loss. Accelerated aging studies under varying humidity and oxygen levels identify degradation pathways. Cross-validate results with multiple batches to rule out impurities. For conflicting literature reports, replicate experiments using identical conditions (e.g., heating rate, sample mass) and disclose all variables (e.g., storage history) .
Q. How can researchers optimize catalytic systems for enantioselective synthesis of 1,2-Propadien-1-one analogs?
Methodological Answer: Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric reactions. Use design of experiments (DoE) to test variables like solvent, temperature, and catalyst loading. Chiral HPLC or polarimetry evaluates enantiomeric excess (ee). Kinetic resolution studies identify rate-limiting steps. Compare results with DFT-predicted transition states to refine catalyst design .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing contradictory spectroscopic data in structural elucidation?
Methodological Answer: Principal component analysis (PCA) clusters NMR/IR datasets to identify outliers. Bayesian statistics quantifies confidence in peak assignments. Cross-correlate with high-resolution mass spectrometry (HRMS) and X-ray data. For unresolved conflicts, synthesize isotopologs (e.g., deuterated analogs) to isolate spectral contributions .
Q. How do solvent effects influence the kinetic vs. thermodynamic control in 1,2-Propadien-1-one reactions?
Methodological Answer: Vary solvent polarity (e.g., toluene vs. DMF) in time-resolved experiments. Quench reactions at intervals and analyze products via GC-MS. Plot energy profiles using Eyring equations to distinguish activation parameters. Computational solvation models (e.g., COSMO-RS) predict solvent interactions with intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
